

Unraveling Spiro[4.4]nonane Rearrangements: A DFT-Guided Mechanistic Comparison

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Compound of Interest

Compound Name: *Spiro[4.4]nonan-1-one*

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A detailed examination of recent Density Functional Theory (DFT) studies on the rearrangement of spiro[4.4]nonane systems reveals a nuanced, multi-step mechanism. This guide compares the computationally elucidated pathways for the palladium(II)-mediated rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes, providing key quantitative data and experimental protocols for researchers in organic synthesis and drug development.

Recent investigations, particularly a 2023 study published in Chemical Science, have leveraged DFT calculations to shed light on the intricate reaction mechanism of spiro[4.4]nonane rearrangements.^{[1][2][3][4]} This work has been instrumental in understanding the transformation of a carboxy-substituted spiro[4.4]nonatriene into annulated fulvenes, a reaction of significant interest for the synthesis of complex organic molecules. The study proposes a novel Pd(II)-mediated 1,5-vinyl shift as the key mechanistic step.^{[1][2][3][4]}

Comparative Analysis of Reaction Intermediates and Transition States

DFT calculations have been pivotal in mapping the energy landscape of the rearrangement. The Gibbs free energies (ΔG) for various intermediates and transition states in the proposed palladium-mediated oxidative Heck cascade and subsequent rearrangement have been calculated, providing a quantitative basis for understanding the reaction's progression.

Species	Description	ΔG (kcal/mol)
Int1	Initial alkyl palladium species	0.0
TS1	Transition state for β-hydride elimination	+19.3
Int2	π-complex intermediate	-1.7
TS2	Transition state for C–C cleavage (1,5-vinyl shift)	+16.1
Int3	Rearranged intermediate	-12.2
TS3	Transition state for decarboxylation	+15.1
Int4	Fulvene intermediate	-29.0
TS4	Transition state for migratory insertion	+21.9
Int5	Diaryl palladium intermediate	-1.4
TS5	Transition state for protodepalladation	+12.3
2a	Diaryl fulvene product	-31.7

Alternative Mechanistic Pathways

The DFT studies also explored alternative mechanisms for the C–C bond cleavage, including a β-carbon elimination and a dyotropic shift. However, these pathways were found to be energetically less favorable. The β-carbon elimination pathway proceeds through a transition state with a significantly higher activation barrier. No transition state was located for a dyotropic shift, suggesting this pathway is not viable.

Experimental Protocols

The synthesis and rearrangement of the spiro[4.4]nonatriene substrate were carried out under specific experimental conditions, as detailed in the supporting information of the primary research article.^[5]

General Procedure for the Rearrangement:

To a vial was added $\text{Pd}(\text{OAc})_2$ (1.1 mg, 0.005 mmol, 0.1 equiv) and (S)-i-Pr-quinox (1.5 mg, 0.006 mmol, 0.12 equiv). The vial was sealed, and the atmosphere was replaced with nitrogen. Anhydrous toluene (0.5 mL) was added, and the mixture was stirred at room temperature for approximately 30 minutes. Then, 2,5-di-Me BQ (8.2 mg, 0.060 mmol, 1.2 equiv), Na_2CO_3 (10.6 mg, 0.10 mmol, 2 equiv), spirononatriene 1 (11.0 mg, 0.050 mmol, 1.0 equiv), and the relevant arylboronic acid (2 equiv) were added. The vial was then sealed and stirred at 50 °C for 20 hours. After cooling to 25 °C, the reaction mixture was filtered through a silica pad, eluting with dichloromethane. The solvent was removed under reduced pressure, and the residue was purified by preparative thin-layer chromatography.[5]

Mechanistic Pathway Visualization

The following diagram, generated using the DOT language, illustrates the logical flow of the proposed $\text{Pd}(\text{II})$ -mediated rearrangement of the spiro[4.4]nonatriene.



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Caption: Proposed mechanism for the rearrangement of spiro[4.4]nonatriene.

In conclusion, DFT studies have provided a robust framework for understanding the complex rearrangement of spiro[4.4]nonane systems. The computationally predicted mechanism, involving a palladium-mediated 1,5-vinyl shift, is well-supported by the calculated energetic landscape and aligns with experimental observations. This detailed mechanistic insight is invaluable for the rational design of new synthetic methodologies and the development of novel molecular architectures.

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